6-Isopropoxy-2-methylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-6-propan-2-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-7(2)13-9-4-5-10-11(6-9)14-8(3)12-10/h4-7H,1-3H3 |
InChI Key |
DCJHCOWCVMHBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Benzo D Oxazole Derivatives
Classical and Established Synthetic Pathways
The traditional routes to benzo[d]oxazole cores are well-documented and rely on the cyclization of ortho-substituted aminophenols. These methods are foundational and often serve as the basis for more modern approaches.
Condensation Reactions Utilizing 2-Aminophenol (B121084) Precursors with Carboxylic Acid Derivatives
A cornerstone of benzoxazole (B165842) synthesis is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. To synthesize 6-Isopropoxy-2-methylbenzo[d]oxazole , the key precursor required is 4-isopropoxy-2-aminophenol. The reaction proceeds by treating this aminophenol with acetic acid or an activated form like acetic anhydride (B1165640) or acetyl chloride.
The initial step involves the N-acylation of the more nucleophilic amino group of 4-isopropoxy-2-aminophenol to form an intermediate N-(2-hydroxy-5-isopropoxyphenyl)acetamide. Subsequent heating, often in the presence of a dehydrating agent or under high temperatures, promotes the intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by elimination of a water molecule to yield the final benzoxazole ring. The use of acetic anhydride can be particularly effective as it serves as both the acylating agent and a dehydrating agent. uwaterloo.caresearchgate.net
Table 1: Reaction Conditions for N-Acetylation of Aminophenols
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Acetic Anhydride | Water | Ambient to 100 | 15-30 min | High |
| Acetic Anhydride | Ethyl Acetate/Pyridine | Ambient | 30 min | High |
| Acetic Acid | Polyphosphoric Acid | 150 | 2-3 h | Good |
This table presents typical conditions for the N-acetylation step, a crucial part of the benzoxazole synthesis from aminophenols and carboxylic acid derivatives. Data is generalized from procedures for similar compounds. uwaterloo.caglobalresearchonline.net
Cyclization Approaches with Aldehydes and Ketones
The reaction of 2-aminophenols with aldehydes is another widely employed method for constructing the benzoxazole skeleton. globalresearchonline.net For the synthesis of a 2-methyl substituted benzoxazole, a reagent equivalent to acetaldehyde (B116499) is needed. This reaction typically proceeds through the formation of a Schiff base (imine) intermediate from the condensation of the 2-aminophenol and the aldehyde. mdpi.com This imine then undergoes oxidative cyclization to form the benzoxazole ring. Various oxidizing agents can be used, including oxygen, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), or metal catalysts.
While less common for 2-methyl derivatives, ketones can also be used. The cyclization of 2-aminophenols with β-diketones, for instance, has been shown to produce 2-substituted benzoxazoles. globalresearchonline.net
Ring Closure Reactions Involving Isothiocyanates and Ortho-Esters
The reaction of 2-aminophenols with isothiocyanates provides a route to 2-aminobenzoxazole (B146116) derivatives. While not a direct route to This compound , this method highlights the versatility of the 2-aminophenol precursor.
A more relevant classical approach involves the use of ortho-esters. The reaction of 4-isopropoxy-2-aminophenol with triethyl orthoacetate under acidic conditions or at high temperatures would lead to the formation of the desired This compound . The reaction is believed to proceed through the formation of an intermediate that subsequently cyclizes. This method is advantageous as it often results in high yields and clean reactions.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient approach to complex molecules. While specific MCRs for This compound are not explicitly detailed in the literature, general MCRs for benzoxazoles have been developed. For example, a one-pot reaction involving a catechol, an aldehyde, and an ammonium (B1175870) salt, catalyzed by a copper complex, can yield benzoxazole derivatives. To adapt this for the target molecule, one might envision a reaction between 4-isopropoxycatechol, a methyl source, and an amine source under suitable catalytic conditions.
Advanced and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally benign conditions to improve efficiency and reduce waste.
Metal-Catalyzed Cyclization Reactions (e.g., Copper, Silver, Palladium)
Transition metal catalysis has become a powerful tool for the synthesis of benzoxazoles. These methods often proceed under milder conditions and with higher efficiency than classical approaches.
Copper-Catalyzed Synthesis : Copper catalysts are widely used for the synthesis of benzoxazoles. For instance, copper-catalyzed intramolecular cyclization of N-(2-halophenyl)benzamides can yield 2-substituted benzoxazoles. researchgate.net A plausible route to This compound could involve the synthesis of N-(5-isopropoxy-2-halophenyl)acetamide and its subsequent copper-catalyzed intramolecular cyclization.
Silver-Catalyzed Synthesis : Silver salts have been shown to mediate the oxidative cyclization of phenolic imines to form benzoxazoles. A potential pathway would involve the formation of the Schiff base from 4-isopropoxy-2-aminophenol and acetaldehyde, followed by treatment with a silver salt like silver carbonate to promote the cyclization.
Palladium-Catalyzed Synthesis : Palladium catalysts are effective for various C-C and C-N bond-forming reactions that can be applied to benzoxazole synthesis. One-pot palladium-catalyzed processes have been developed for the synthesis of benzoxazoles from aryl halides and aminophenols. mdpi.com For example, a palladium-catalyzed carbonylation and condensation of an appropriate aromatic halide with 2-amino-4-isopropoxyphenol (B14833483) could be a viable, albeit more complex, route.
Table 2: Comparison of Catalytic Systems for Benzoxazole Synthesis
| Metal Catalyst | Precursors | General Conditions | Advantages |
| Copper (Cu) | 2-Aminophenols, Aldehydes/Carboxylic Acids | Often requires a base and oxidant | Readily available, cost-effective |
| Silver (Ag) | Phenolic Imines | Mild conditions, various solvents | High functional group tolerance |
| Palladium (Pd) | Aryl Halides, Aminophenols | Often requires ligands and a base | High efficiency, broad substrate scope |
This table summarizes common metal catalysts used in the synthesis of benzoxazoles, adaptable for the preparation of this compound.
Nanocatalyst Applications in Benzo[d]oxazole Synthesis
The advent of nanocatalysis has revolutionized the synthesis of heterocyclic compounds, including benzo[d]oxazoles, by offering high efficiency, selectivity, and catalyst reusability. These processes often align with the principles of green chemistry.
One prominent example involves the use of magnetic nanoparticles as catalyst supports, which allows for easy separation and recycling. Fe₃O₄@SiO₂-SO₃H, a silica-coated magnetic nanoparticle bearing sulfonic acid groups, has been employed as an effective solid acid catalyst for the condensation reaction of 2-aminophenols with various aromatic aldehydes. nih.govnih.gov This method proceeds under solvent-free conditions at a moderate temperature of 50°C, offering high yields and short reaction times. nih.govnih.gov The catalyst can be magnetically recovered and reused multiple times without a significant loss in its catalytic activity. nih.govnih.gov
Another approach utilizes Fe₃O₄ nanoparticles functionalized with an imidazolium-based ionic liquid (LAIL@MNP). This nanocatalyst effectively promotes the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, reducing reaction times to as little as 30 minutes. nih.gov The mechanism is believed to involve the activation of the aldehyde's carbonyl group by the catalyst, facilitating the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. nih.gov
The table below summarizes key findings in the application of nanocatalysts for the synthesis of 2-arylbenzoxazoles.
Table 1: Nanocatalyst Applications in 2-Arylbenzoxazole Synthesis
| Catalyst | Reactants | Conditions | Key Advantages | Source(s) |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | High efficiency, simple work-up, catalyst reusability, environmentally friendly. | nih.govnih.gov |
| LAIL@MNP | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, Ultrasound (70°C), 30 min | Rapid reaction, high yields, catalyst reusability, green methodology. | nih.gov |
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. In the context of benzo[d]oxazole synthesis, microwave-assisted protocols offer a rapid and efficient alternative to conventional heating methods.
A notable example is the catalyst-free synthesis of N-alkylated 2-aminobenzo[d]oxazoles from 2-aminobenzoxazole in water under microwave irradiation. researchgate.net This method provides rapid access to the target compounds under mild, transition-metal-free conditions, highlighting its environmental benefits. researchgate.net
Deep eutectic solvents (DESs) have also been used as sustainable catalysts in microwave-assisted synthesis. The cyclization of 2-aminophenols and benzaldehydes has been successfully catalyzed by [CholineCl][oxalic acid], a biodegradable and low-toxicity DES. sigmaaldrich.com The reaction, conducted under microwave irradiation, benefits from high atom economy and simple product extraction. sigmaaldrich.com The efficiency of this reaction, however, can be influenced by the electronic nature of the substituents on the 2-aminophenol ring, with electron-donating groups generally favoring higher conversions. sigmaaldrich.com
Furthermore, microwave assistance has been applied to the synthesis of 5-substituted oxazoles via a [3+2] cycloaddition of aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol, a green solvent. nih.gov
Table 2: Microwave-Assisted Synthesis of Benzo[d]oxazole Derivatives
| Catalyst/Conditions | Reactants | Product Type | Key Advantages | Source(s) |
|---|---|---|---|---|
| Catalyst-free, Water | 2-Aminobenzoxazole, Alkylating agents | N-Alkylated 2-Aminobenzo[d]oxazoles | Transition-metal-free, green solvent, rapid. | researchgate.net |
| [CholineCl][oxalic acid] | 2-Aminophenols, Aromatic Aldehydes | 2-Arylbenzoxazoles | Sustainable catalyst, high atom economy, simple purification. | sigmaaldrich.com |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. Several protocols for benzo[d]oxazole synthesis adhere to these principles.
As previously mentioned, the use of the Fe₃O₄@SiO₂-SO₃H nanocatalyst allows for the synthesis of 2-arylbenzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions at 50°C. nih.govnih.gov This approach avoids the use of hazardous solvents and simplifies product isolation. nih.govnih.gov Similarly, the synthesis of benzoxazoles using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) is performed under solvent-free sonication, producing only water as a byproduct. nih.gov
Another effective solvent-free method employs silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) as a reusable, heterogeneous acid catalyst. This protocol facilitates the reaction of o-substituted aminoaromatics with acyl chlorides to generate a library of benzoxazole derivatives in high yields. chemicalbook.com The key advantages include a simple work-up procedure and the use of an inexpensive and eco-friendly catalyst. chemicalbook.com
The use of water as a reaction medium, as seen in the microwave-assisted synthesis of N-alkylated 2-aminobenzo[d]oxazoles, also represents a significant step towards environmentally benign chemistry. researchgate.net
Electrochemical Synthesis Methods for Benzo[d]oxazoles
Electrochemical synthesis offers a unique and sustainable approach to constructing benzo[d]oxazole rings by using electrical current to drive reactions, often avoiding the need for stoichiometric chemical oxidants.
One innovative method involves the indirect ("ex-cell") electrochemical synthesis of benzoxazoles from imines. masterorganicchemistry.com This is achieved using a redox mediator based on an iodine(I)/iodine(III) redox couple. The mediator can be generated anodically and then added to the imine substrate, leading to clean oxidative cyclization. masterorganicchemistry.com This approach is compatible with a wide array of redox-sensitive functional groups. masterorganicchemistry.com
A more direct electrochemical method has been developed for the synthesis of benzoxazoles from readily available anilides. lumenlearning.com This technique employs common electrode materials and a simple constant current protocol, representing an attractive alternative to conventional pathways. The reaction proceeds via the formation of amidyl radical intermediates. lumenlearning.com
For the broader oxazole (B20620) class, an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been reported. pressbooks.pub This method uses abundant carboxylic acids and isocyanides, avoiding transition metals and toxic oxidants, and operates within a green and sustainable catalytic system. pressbooks.pub
Tandem Condensation Reactions for Specific Derivatizations
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide a powerful strategy for increasing molecular complexity in an efficient manner.
A silver-catalyzed tandem condensation reaction has been developed for the synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives. youtube.comnih.gov This process starts from substituted 2-aminophenols, formaldehyde, and substituted benzenethiols. youtube.comnih.gov The reaction proceeds under mild conditions and provides an economical route to form a C(sp²)–sulphoxide bond, yielding biologically active molecules. youtube.comnih.gov
Strategic Derivatization for this compound and Related Alkoxy Analogs
The synthesis of specifically substituted benzo[d]oxazoles, such as this compound, requires a strategic approach to introduce the desired functional groups at specific positions on the heterocyclic core.
Introduction of the Isopropoxy Moiety at Position 6
The introduction of an isopropoxy group at the 6-position of the 2-methylbenzo[d]oxazole scaffold is most strategically achieved via the O-alkylation of a 6-hydroxy-2-methylbenzo[d]oxazole precursor. This classic transformation, known as the Williamson ether synthesis, involves the reaction of an alkoxide with a primary or secondary alkyl halide. nih.gov
The proposed synthetic pathway would involve two main steps:
Synthesis of 6-Hydroxy-2-methylbenzo[d]oxazole: This key intermediate is a known compound and can be synthesized by the condensation of 4-aminoresorcinol (2-amino-1,4-dihydroxybenzene) or its hydrochloride salt with an acetylating agent such as acetyl chloride or acetic anhydride. youtube.com
Williamson Ether Synthesis: The phenolic hydroxyl group of 6-hydroxy-2-methylbenzo[d]oxazole is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. researchgate.net This nucleophilic phenoxide is then reacted with an isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane, to yield the target compound, this compound. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. researchgate.net
This synthetic strategy is well-established for the alkylation of phenols and has been applied to related heterocyclic systems, making it a reliable method for accessing 6-alkoxy benzo[d]oxazole analogs. francis-press.com
Table 3: Proposed Synthesis of this compound
| Step | Reaction | Reactants | Reagents/Conditions | Product | Source(s) |
|---|---|---|---|---|---|
| 1 | Benzoxazole Formation | 4-Aminoresorcinol Hydrochloride, Acetyl Chloride | Polyphosphoric acid or other condensing agent | 6-Hydroxy-2-methylbenzo[d]oxazole | youtube.com |
Regioselective Functionalization Techniques for the Benzo[d]oxazole Core
The ability to selectively introduce functional groups at specific positions on the benzo[d]oxazole ring is crucial for the synthesis of target molecules like this compound. Various strategies have been developed to achieve regioselectivity, primarily by exploiting the inherent reactivity of the heterocyclic system or through the use of directing groups.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H functionalization. For instance, the nitrogen atom within the oxazole ring can act as a directing group to guide halogenation to a specific position on the benzene (B151609) ring. researchgate.netnih.govrsc.org Microwave-assisted, palladium-catalyzed halogenation of some bicyclic systems using N-halosuccinimides has demonstrated excellent regioselectivity. researchgate.netnih.govrsc.org This method is valued for its efficiency, broad substrate scope, and high functional group tolerance. researchgate.netnih.gov
Another approach involves the use of organometallic reagents. For example, a method for the regioselective functionalization of the oxazole scaffold itself has been developed using TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide). nih.gov This technique allows for successive metalations at specific positions, which can then react with various electrophiles to introduce a wide range of functional groups. nih.gov
Furthermore, iridium-catalyzed C-H borylation has been shown to be effective for the regioselective functionalization of the related 2,1,3-benzothiadiazole (B189464) (BTD) core. acs.org This method provides access to versatile borylated intermediates that can undergo further reactions to introduce substituents at desired positions. acs.org While applied to a different heterocyclic system, the principles of directed C-H activation could potentially be adapted for benzo[d]oxazoles.
The table below summarizes some regioselective functionalization techniques applicable to heterocyclic cores.
| Technique | Catalyst/Reagent | Key Features | Reference |
| Microwave-Assisted Halogenation | Palladium(II) acetate, N-halosuccinimide | High regioselectivity, rapid reaction times, good to moderate yields. | researchgate.netnih.govrsc.org |
| Metalation with TMP-Bases | TMPMgCl·LiCl or TMPZnCl·LiCl | Allows for successive and regioselective introduction of functional groups onto the oxazole ring. | nih.gov |
| Iridium-Catalyzed C-H Borylation | Iridium catalyst | Provides versatile borylated intermediates for further functionalization. | acs.org |
Synthesis of 2-Methylated Benzo[d]oxazole Intermediates
The synthesis of the target compound, this compound, necessitates the initial formation of a 2-methylated benzo[d]oxazole intermediate, which is then further functionalized with an isopropoxy group at the 6-position. The most common and direct method for synthesizing 2-substituted benzoxazoles is the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. nih.gov
For the synthesis of a 2-methylated benzo[d]oxazole, a substituted 2-aminophenol would be reacted with acetic acid or an activated acetic acid derivative. A variety of methods have been developed to facilitate this cyclization. One approach involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine (B1216828) to activate a tertiary amide, which then reacts with a 2-aminophenol. mdpi.comnih.gov This cascade reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination to yield the 2-substituted benzoxazole. mdpi.comnih.gov
Another efficient, metal-free method utilizes imidazolium chloride to promote the reaction between 2-aminophenols and DMF derivatives, providing moderate to excellent yields of 2-substituted benzoxazoles. nih.gov Environmentally friendly approaches have also been explored, such as using an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication conditions. nih.gov
The general synthetic pathway to 2-methylated benzoxazoles involves the reaction of a 2-aminophenol with an acetylating agent. The resulting amide undergoes intramolecular cyclization to form the oxazole ring. The specific precursor for this compound would be 2-amino-5-isopropoxyphenol. The synthesis of this specific aminophenol is a critical preceding step.
The table below outlines various methods for the synthesis of 2-substituted benzoxazoles, which are applicable to the formation of 2-methylated intermediates.
| Method | Reagents | Conditions | Key Features | Reference |
| Amide Activation | Tertiary amide, Tf₂O, 2-Fluoropyridine | Mild conditions, high yields. | Simple and effective for a wide range of substrates. | mdpi.comnih.gov |
| Imidazolium Chloride Promotion | 2-Aminophenol, DMF derivative, Imidazolium chloride | Metal-free, economical. | Provides moderate to excellent yields. | nih.gov |
| Green Synthesis | 2-Aminophenol, Aldehyde, LAIL@MNP | Solvent-free, ultrasound irradiation. | Environmentally friendly approach. | nih.gov |
| Condensation with Acylating Agents | 2-Methylbenzoxazole (B1214174), Benzoyl chloride, Trimethylamine | Two-step synthesis. | Useful for forming 2-phenacylbenzoxazoles from 2-methylbenzoxazole. | mdpi.com |
Spectroscopic and Advanced Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the complete atomic framework of 6-Isopropoxy-2-methylbenzo[d]oxazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Unfortunately, specific ¹H and ¹³C NMR spectral data for this compound are not publicly available in the referenced literature. For structurally related benzoxazole (B165842) compounds, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while the methyl protons of an isopropoxy group would be expected around δ 1.3-1.5 ppm (doublet) and the methine proton at approximately δ 4.5-4.7 ppm (septet). The methyl group at the 2-position would likely resonate around δ 2.5-2.7 ppm. In the ¹³C NMR spectrum, the carbon atoms of the benzoxazole ring would appear in the aromatic region (δ 110-160 ppm), with the isopropoxy carbons resonating at higher field.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous validation of its molecular formula.
HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass. The molecular formula of the compound is C₁₁H₁₃NO₂. The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include C-O-C stretching from the ether linkage of the isopropoxy group and the oxazole (B20620) ring, C=N stretching of the oxazole ring, and C-H stretching from the aromatic and aliphatic parts of the molecule.
X-ray Crystallography for Single-Crystal Structure Determination
While the crystal structure of this compound itself has not been reported in the searched literature, studies on similar benzoxazole derivatives have been conducted. rsc.org For instance, the analysis of related structures reveals that the benzoxazole ring system is typically planar. nih.gov The determination of the crystal structure of this compound would definitively establish the spatial orientation of the isopropoxy group relative to the benzoxazole core.
Structure Activity Relationship Sar Studies of Benzo D Oxazole Derivatives
General Principles of Pharmacophore Identification within the Benzo[d]oxazole Scaffold
The benzo[d]oxazole nucleus itself represents a key pharmacophoric unit. nih.gov Its planar, aromatic structure allows for crucial interactions with biological targets, often through pi-pi stacking and other non-covalent forces. tandfonline.com The fusion of the benzene (B151609) and oxazole (B20620) rings creates a unique electronic distribution and a rigid framework that can be strategically functionalized at various positions to modulate biological activity. researchgate.netsemanticscholar.org
Pharmacophore modeling for benzo[d]oxazole derivatives often identifies several key features essential for activity. These typically include:
Aromatic/Hydrophobic Core: The fused ring system provides a necessary hydrophobic scaffold for binding to many biological targets.
Hydrogen Bond Acceptors/Donors: The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, while substituents on the benzene ring can introduce both donor and acceptor functionalities. youtube.com
Substituent Positions: The specific locations of substituents on the benzo[d]oxazole ring (positions 2, 5, 6, and 7) are critical in defining the molecule's interaction with its target.
Impact of Specific Substituents on Biological Activity
The biological profile of a benzo[d]oxazole derivative is profoundly influenced by the nature and position of its substituents. mdpi.com
Role of Alkoxy Groups, Including the Isopropoxy Moiety, at Position 6
The introduction of alkoxy groups, such as the isopropoxy group at the C-6 position of the benzo[d]oxazole ring, can significantly impact the compound's lipophilicity and electronic properties. nih.gov Lipophilicity is a critical parameter that influences a molecule's ability to cross cell membranes and reach its target. The isopropoxy group, being bulkier and more lipophilic than a methoxy (B1213986) or ethoxy group, can enhance the compound's interaction with hydrophobic pockets in a receptor or enzyme active site.
Influence of Methyl Substitution at Position 2
Substitution at the C-2 position of the benzo[d]oxazole ring is a common strategy for modifying biological activity. nih.gov A methyl group at this position can contribute to the molecule's steric bulk and lipophilicity. Depending on the specific target, this can either enhance or hinder binding. For instance, in some cases, the methyl group may fit into a small hydrophobic pocket, leading to increased affinity. researchgate.net Conversely, it could also introduce steric clashes that prevent optimal binding. The presence of a methyl group at C-2 has been shown to be favorable for certain biological activities. semanticscholar.org
Effects of Halogenation, Hydroxyl, and Other Electron-Withdrawing/Donating Groups
The electronic properties of the benzo[d]oxazole ring can be fine-tuned by the introduction of electron-withdrawing or electron-donating groups. tandfonline.comresearchgate.net
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br, I), nitro groups (NO2), and cyano groups (CN) are common EWGs. nih.govotterbein.edu Their presence can increase the acidity of nearby protons and alter the molecule's dipole moment, potentially leading to stronger interactions with polar residues in a binding site. otterbein.eduotterbein.edu Studies have shown that the presence of electron-withdrawing groups can enhance the antimicrobial and antiproliferative effects of benzo[d]oxazole derivatives. researchgate.net For example, the introduction of a bromine atom at position 7 has been shown to increase the activity of certain benzoxazole (B165842) derivatives. nih.gov
Electron-Donating Groups (EDGs): Alkoxy groups (like the isopropoxy group), amino groups (NH2), and hydroxyl groups (OH) are typical EDGs. otterbein.edu These groups increase the electron density of the aromatic ring, which can enhance its ability to participate in pi-pi stacking interactions and hydrogen bonding. researchgate.net The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor. nih.gov
Table 1: Impact of Substituent Type on Biological Activity
| Substituent Type | General Effect on Benzo[d]oxazole Ring | Potential Impact on Biological Activity |
|---|---|---|
| Electron-Withdrawing Groups (e.g., Halogens, Nitro) | Decrease electron density | Enhance interactions with polar residues, potentially increase antimicrobial and antiproliferative activity. researchgate.net |
Positional Isomerism and its Implications for Activity (e.g., C-6 vs. C-4, C-5, C-7 Substitution)
The position of a substituent on the benzo[d]oxazole ring is a critical determinant of its biological activity. semanticscholar.orgresearchgate.net Shifting a functional group from one position to another can dramatically alter the molecule's shape, electronic properties, and ability to interact with its target. nih.govnih.govresearchgate.net
For instance, a substituent at the C-6 position, as in 6-isopropoxy-2-methylbenzo[d]oxazole, will have a different spatial orientation and electronic influence compared to the same substituent at the C-4, C-5, or C-7 positions. This can lead to significant differences in biological activity. Studies on other heterocyclic systems have demonstrated that positional isomers can exhibit vastly different potencies and even different pharmacological profiles. nih.gov The precise positioning of a group is crucial for aligning with specific binding pockets or interacting with key amino acid residues within a target protein.
Table 2: Hypothetical Comparison of Positional Isomers
| Compound | Position of Isopropoxy Group | Potential Consequence |
|---|---|---|
| 4-Isopropoxy-2-methylbenzo[d]oxazole | C-4 | May sterically hinder interactions at the top of the molecule. |
| 5-Isopropoxy-2-methylbenzo[d]oxazole | C-5 | Alters the electronic distribution and potential hydrogen bonding sites. |
| This compound | C-6 | Presents the isopropoxy group in a specific spatial region, influencing lipophilicity and potential interactions. |
Conformational Analysis and its Correlation with Pharmacological Profile
The three-dimensional conformation of a molecule is intimately linked to its biological activity. youtube.com Conformational analysis of benzo[d]oxazole derivatives helps to understand the preferred spatial arrangement of the molecule and how this influences its interaction with a biological target. mdpi.com The relative orientation of the substituents with respect to the benzo[d]oxazole ring system can be crucial for activity.
For this compound, the rotational freedom around the bond connecting the isopropoxy group to the benzene ring allows for different conformations. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. This preferred conformation is likely the one that binds most effectively to its biological target. Techniques such as computational modeling and spectroscopic methods can be used to predict and analyze the conformational preferences of these molecules. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a primary method of virtual screening used to predict the preferred orientation of a ligand when bound to a target receptor, thereby elucidating the mechanism of interaction. pensoft.net For the benzoxazole (B165842) class of compounds, docking studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships.
Researchers have synthesized various 2-substituted benzoxazole derivatives and employed molecular docking to explore their therapeutic potential. nih.gov For instance, studies have successfully docked benzoxazole derivatives into the active sites of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the benzoxazole scaffold and key amino acid residues within the receptor's binding pocket. researchgate.net
In one study, novel benzoxazole derivatives were evaluated as potential VEGFR-2 inhibitors. The most potent compound, 12l , was docked into the VEGFR-2 active site (PDB: 4ASD), where it exhibited interactions with key amino acids in a manner similar to the established inhibitor sorafenib. researchgate.net Similarly, docking studies on other benzoxazole series have revealed that specific substitutions can significantly influence binding affinity for targets like cyclooxygenase (COX) enzymes or microbial proteins. nih.govresearchgate.net The binding energy, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding affinity.
| Compound/Series | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzoxazole Derivative 12l | VEGFR-2 (4ASD) | Not Specified | Similar to sorafenib |
| Designed Benzoxazole Derivatives (e.g., 26A, 26L ) | VEGFR-2 | Strong (Not specified) | Hydrogen bonding and hydrophobic interactions |
| 2, 5-disubstituted benzoxazoles | Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase | -6.687 (for compound 26 vs. DNA gyrase) | Not Specified |
| 2-(phenoxymethyl)benzo[d]oxazole derivatives | Lipid transfer protein sec14p (6F0E) | -7.54 | Not Specified |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. pensoft.net MD simulations, often conducted over nanoseconds, model the natural movements of the protein and ligand, providing insights into the durability of the predicted binding pose. researchgate.netchemmethod.com
For promising benzoxazole derivatives identified through docking, MD simulations are performed to validate the stability of the ligand-receptor complex. researchgate.net Key metrics analyzed during these simulations include:
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. pensoft.net
Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA): These parameters provide information on the compactness and exposure of the complex to the solvent, respectively. pensoft.net
In studies involving newly designed benzoxazole inhibitors, 100-nanosecond MD simulations have been used to confirm that the best-docked molecules form stable complexes with their target enzymes, thus validating the docking results. researchgate.net
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Physicochemical Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 6-Isopropoxy-2-methylbenzo[d]oxazole. researchgate.net These calculations provide a fundamental understanding of the molecule's electronic structure, geometry, and reactivity.
DFT studies on benzoxazole and related heterocyclic structures are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311+G(d,p) or 6-31G* basis set. researchgate.netresearchgate.net These calculations can determine:
Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net
Electronic Properties: Calculates total energies, dipole moments, and the distribution of electron density. nih.gov
Spectroscopic Features: Simulates vibrational (IR) and NMR spectra, which can be compared with experimental data for structural validation. researchgate.net
Physicochemical Descriptors: Provides data on molecular orbitals and electrostatic potential, which are crucial for understanding reactivity.
For example, DFT calculations on benzoxazole-containing polymers have been used to predict their structure and electronic properties, which are otherwise difficult to determine experimentally. nih.gov
| Parameter | Information Obtained | Typical Method |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | DFT/B3LYP/6-311+G(d,p) researchgate.net |
| Vibrational Frequencies | Predicted IR and Raman spectra for structural confirmation | DFT/B3LYP researchgate.net |
| Frontier Molecular Orbitals | HOMO-LUMO energies, energy gap (reactivity) | DFT/B3LYP researchgate.netnih.gov |
| Total Energy | Molecular stability and thermodynamic properties | DFT nih.gov |
In Silico Screening and Virtual Ligand Design for Novel this compound Analogs
In silico screening and virtual ligand design leverage computational power to identify and create novel molecules with desired biological activities. nih.gov This process often starts with a known active compound or a pharmacophore model—a description of the essential molecular features necessary for biological activity.
For the benzoxazole class, researchers have designed new analogs to enhance their inhibitory activity against targets like VEGFR-2. nih.govresearchgate.net The process typically involves:
Lead Identification: Identifying a promising initial compound (a "hit" or "lead") from experimental screening or previous studies.
Pharmacophore Modeling: Analyzing the lead compound's structure to determine the key features required for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. researchgate.net
Virtual Library Design: Creating a virtual library of new analogs by modifying the lead structure with different functional groups.
Virtual Screening: Docking the entire virtual library against the target protein to predict the binding affinities of the new analogs and prioritize them for synthesis. chemmethod.com
One such study led to the design of 12 novel benzoxazole compounds (26A-26L) based on a lead candidate, with the goal of improving binding affinity and inhibitory potential against VEGFR-2. researchgate.net
Analysis of HOMO-LUMO Energy Gaps and Reactivity
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO energy gap (E_g), is a critical descriptor calculated using quantum methods like DFT. researchgate.netnih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
Energy Gap (E_g): A small energy gap implies that the molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity. Conversely, a large energy gap indicates high kinetic stability and low reactivity. nih.gov
Studies on polythiophenes containing benzo[d]oxazole have shown that modifying the chemical structure, such as replacing an oxygen atom with sulfur or adding different substituents, can significantly alter the HOMO-LUMO energy gap. For instance, replacing an oxygen with a sulfur atom in one polymer backbone decreased the calculated energy gap from 0.621 eV to 0.239 eV, indicating a substantial increase in predicted reactivity and conductivity. nih.gov This analysis is vital for tuning the electronic properties of benzoxazole derivatives for various applications.
Mechanisms of Biological Action and Pharmacological Target Engagement
Enzyme Modulation and Inhibition Mechanisms
The following sections detail the inhibitory mechanisms of compounds containing the benzoxazole (B165842) moiety against several enzymes. While direct studies on 6-Isopropoxy-2-methylbenzo[d]oxazole are limited, the data presented for related benzoxazole derivatives provide a strong indication of its potential biological activities.
Benzoxazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and its eukaryotic homolog, DNA topoisomerase II. nih.govnih.gov These type IIA topoisomerases are essential enzymes that regulate the topological state of DNA, a process critical for DNA replication, transcription, and repair. nih.govnih.gov
The inhibitory mechanism of some benzoxazole compounds involves binding to a transient, non-catalytic pocket on the enzyme-DNA complex. nih.gov This interaction "bridges" the DNA and the GyrA dimer interface, stabilizing the complex in a state that is poised for DNA cleavage but prevents re-ligation. nih.gov This mode of action can circumvent resistance mechanisms developed against other classes of antibiotics, such as fluoroquinolones. nih.gov Molecular docking studies have further suggested that the antibacterial activity of 2-substituted benzoxazole derivatives can be attributed to the inhibition of DNA gyrase. nih.gov
Research on various 2-substituted benzoxazoles has demonstrated their inhibitory effects on human topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net For instance, certain nitrobenzoxazole derivatives have shown significant inhibitory activity, with IC50 values indicating potent effects on these enzymes. researchgate.net
Table 1: DNA Topoisomerase Inhibition by Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | 104 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo II | 71 |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topo I & II | Active |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I & II | Active |
| 2-(4'-chlorophenyl)-6-nitrobenzoxazole | Topo II | Active |
Data sourced from a study on a series of 2-substituted benzoxazoles and their inhibitory activities on human DNA topoisomerases. researchgate.net
The benzoxazole scaffold is a promising candidate for the development of tyrosinase inhibitors, which are key agents in regulating melanin (B1238610) production. mdpi.comnih.gov Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin. researchgate.netnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. researchgate.net
Phenolic compounds featuring a 2-phenylbenzo[d]oxazole structure have demonstrated potent inhibition of mushroom tyrosinase. mdpi.comnih.gov The inhibitory mechanism often involves the resorcinol (B1680541) structure, which appears to play a crucial role in binding to the tyrosinase active site through hydrophobic and hydrogen bonding interactions. nih.gov Kinetic studies have revealed that these compounds can act as competitive inhibitors. nih.gov
Notably, derivatives with a 2,4-dihydroxyphenyl ring have shown significantly stronger inhibitory activity than the well-known tyrosinase inhibitor, kojic acid. mdpi.comnih.gov For example, a compound from the 6-methyl-2-phenylbenzoxazole series exhibited an IC50 value of 0.51 µM, which is 28 times more potent than kojic acid. mdpi.comnih.gov
Table 2: Tyrosinase Inhibitory Activity of 2-Phenylbenzo[d]oxazole Derivatives
| Compound Series | Specific Compound with 2,4-dihydroxyphenyl ring | IC50 (µM) |
|---|---|---|
| 6-methyl-2-phenylbenzoxazole | Compound 3 | 0.51 ± 0.00 |
| 6-Chloro-2-phenylbenzoxazole | Compound 8 | 2.22 ± 0.16 |
| 2-phenyl-5-methylbenzoxazole | Compound 13 | 3.50 ± 0.07 |
| Kojic Acid (Reference) | - | 14.33 ± 1.63 |
Data from a study exploring phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold as tyrosinase inhibitors. mdpi.comnih.gov
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into simpler sugars. mdpi.com Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type II diabetes mellitus. nih.govnih.gov
While direct studies on this compound are not available, research on benzoxazole phenoxy acetamide (B32628) derivatives has shown their potential as α-amylase inhibitors. researchgate.net The design of these molecules is based on the known activity of other small molecules like indole (B1671886) and thiazole (B1198619) as α-amylase inhibitors. researchgate.net The search for new α-amylase inhibitors is driven by the need to overcome the side effects and potential resistance associated with existing drugs like acarbose. researchgate.net
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net
Several novel benzo[d]oxazole derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In vitro studies have shown that some of these compounds are potent inhibitors of both enzymes, with IC50 values in the low micromolar range. nih.gov For instance, specific derivatives have demonstrated strong inhibition of AChE and BChE with IC50 values of 1.03-1.35 µM and 6.6-8.1 µM, respectively. nih.gov Molecular docking studies suggest that the binding of these inhibitors is driven by hydrophobic pi forces within the enzyme's active site. nih.gov
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov It plays a significant role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori, contributing to conditions like peptic ulcers and gastritis. nih.gov
Hybrid molecules incorporating both imidazopyridine and oxazole (B20620) rings have been designed and synthesized to explore their urease inhibitory potential. nih.gov Although the oxazole moiety is structurally similar to the known urease-inhibiting thiazole ring, imidazopyridine-based oxazole analogs have not been extensively studied as urease inhibitors. nih.gov Curcumin-derived isoxazoles have also been investigated for their urease inhibitory activity, with some compounds showing potent inhibition. nih.gov
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. Inhibition of PDEs has therapeutic applications in a wide range of diseases, including inflammatory and neurodegenerative disorders. While direct evidence for this compound is lacking, related heterocyclic scaffolds have been investigated as PDE inhibitors. The structural features of the benzoxazole ring suggest its potential to interact with the active site of phosphodiesterases, a hypothesis that warrants further investigation.
Histone Deacetylase 6 (HDAC6) Inhibition
No published studies were found that evaluate the inhibitory activity of this compound against Histone Deacetylase 6 (HDAC6). While various compounds are being explored as HDAC6 inhibitors for therapeutic purposes, the activity of this specific molecule has not been reported. nih.govnih.gov
Receptor Interaction and Agonism/Antagonism Studies
There is no available data on the agonist or antagonist activity of this compound at the Peroxisome Proliferator-Activated Receptor delta (PPARδ).
The interaction of this compound with dopamine (B1211576) and serotonin (B10506) receptors has not been characterized in the available literature. While some benzoxazole-containing compounds have been investigated for their effects on these receptors, specific data for this compound, such as binding affinities (Kᵢ) or functional activities, are absent. nih.gov
There is no evidence from the reviewed literature to suggest that this compound modulates the Nuclear Factor-kappa B (NF-κB) pathway. Studies on NF-κB inhibition have explored other chemical structures, but not this specific benzoxazole derivative. nih.gov
A kinase inhibition profile for this compound is not available in the scientific literature. Although other benzoxazole derivatives have been investigated as inhibitors of various kinases, such as VEGFR-2, this particular compound has not been profiled. nih.gov
Inhibition of Specific Cellular and Pathological Processes
Due to the lack of information on its molecular targets and mechanism of action, there are no reported studies on the inhibition of specific cellular or pathological processes by this compound.
Antimicrobial Activity Mechanisms Against Bacterial Strains
While many synthetic benzoxazole derivatives demonstrate a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, specific mechanistic studies on this compound are not extensively documented in publicly available research. nih.gov Generally, the antimicrobial potency of benzoxazole derivatives is highly dependent on the substituents at the C2 and C5/C6 positions, which influence factors like lipophilicity and interaction with microbial targets. mdpi.com
For related heterocyclic structures, proposed antibacterial mechanisms include the inhibition of essential cellular processes. For instance, certain derivatives of the related benzothiazole (B30560) scaffold have been shown to disrupt bacterial cell division by inhibiting the GTPase activity and dynamic assembly of the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.govnih.gov However, it has not been determined if this compound employs this or other specific mechanisms against bacterial strains like Mycobacterium tuberculosis, Gram-positive, or Gram-negative bacteria.
Antiviral Mechanisms
The antiviral properties of several benzoxazole derivatives have been investigated, revealing activity against a range of viruses. For example, a series of 6-benzoyl-benzoxazolin-2-one derivatives demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Time-of-addition experiments with these compounds suggested they interfere with the viral replicative cycle at a stage similar to that of known drugs like Ganciclovir. nih.gov Other studies on different heterocyclic compounds have shown that antiviral action can stem from interfering with host-regulated pathways essential for viral replication, rather than targeting a specific viral protein. nih.gov
Currently, there is a lack of specific studies detailing the antiviral mechanisms, if any, of this compound.
Antifungal Mechanisms
The benzoxazole scaffold is present in a number of compounds with recognized antifungal properties. researchgate.netnih.gov Studies on 5(or 6)-methyl-2-substituted benzoxazole derivatives have shown activity against various fungi, including Candida albicans. nih.gov The primary mechanisms of action for many antifungal agents involve the disruption of the fungal cell membrane's integrity. nih.gov This is often achieved by targeting the biosynthesis of ergosterol, a vital sterol component of the fungal membrane. Azole antifungals, for instance, inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11), leading to the accumulation of toxic sterol intermediates and compromised membrane function. nih.gov Another common mechanism is the direct interaction with membrane components, leading to pore formation and cell lysis.
Specific research elucidating the antifungal mechanism of this compound is not available.
Immunomodulatory Effects
Immunomodulatory drugs function by either suppressing or stimulating the immune response and are crucial in treating autoimmune diseases and preventing organ transplant rejection. nih.gov These effects are typically mediated through complex interactions with specific signaling pathways and cellular components of the immune system. While a vast number of natural and synthetic compounds are studied for their immunomodulatory potential, there is no available scientific literature that specifically investigates or establishes the immunomodulatory effects of this compound.
Anti-inflammatory Pathways
Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many chronic diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes. nih.gov Certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as novel and selective inhibitors of COX-2, an enzyme upregulated during inflammation. nih.gov Other bioactive compounds, such as 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), reduce inflammation by suppressing the expression of COX-2 and inducible nitric oxide synthase (iNOS) through the blockade of multiple signal transduction pathways, including MAPK and JAK-STAT signaling. nih.gov
Although other benzoxazoles show anti-inflammatory activity, the specific pathways affected by this compound have not been reported.
Inhibition of Transthyretin Amyloid Formation
Transthyretin (TTR) amyloidogenesis is the process of fibril formation that leads to amyloid diseases. The inhibition of this process is a key therapeutic goal. The benzoxazole scaffold has been evaluated for this purpose, with studies focusing on 2-arylbenzoxazoles as potent inhibitors of TTR amyloid fibril formation. nih.govnih.gov These inhibitors are designed to bind to the thyroxine-binding sites of TTR, stabilizing its native tetrameric structure and preventing its dissociation into amyloidogenic monomers. The effectiveness of these inhibitors is highly dependent on the substitution patterns on the aryl rings. nih.gov
While the general benzoxazole scaffold has shown promise, specific studies on the ability of 2-methyl substituted benzoxazoles, such as this compound, to inhibit transthyretin amyloid formation are not present in the reviewed literature.
Antioxidant Mechanisms
Antioxidants protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms. These include direct scavenging of free radicals, chelation of metal ions that catalyze ROS formation, and boosting endogenous antioxidant enzyme systems. nih.govnih.gov The antioxidant potential of phenolic compounds, including some with a 2-phenylbenzo[d]oxazole scaffold, has been explored, showing an ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com Theoretical studies on related structures, like benzotriazole (B28993) derivatives, have analyzed different antioxidant mechanisms, such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), to predict their radical-scavenging capabilities. researchgate.net
There is currently a lack of specific experimental data detailing the antioxidant mechanisms of this compound.
Research Data on Benzoxazole Derivatives
Due to the lack of specific data for this compound, this table presents findings for the broader class of benzoxazole derivatives to illustrate the scope of their biological activities.
| Biological Activity | Compound Class/Derivative | Observation |
| Antibacterial | 5(or 6)-methyl-2-substituted benzoxazoles | Showed significant activity against Pseudomonas aeruginosa. nih.gov |
| Antifungal | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Possessed potency against Candida albicans comparable to reference drugs. nih.gov |
| Anti-inflammatory | 2-(2-Arylphenyl)benzoxazoles | Acted as selective inhibitors of the COX-2 enzyme. nih.gov |
| Antiviral | 6-Benzoyl-benzoxazolin-2-one derivatives | Found to have selective inhibitory activity against HCMV and VZV. nih.gov |
| TTR Amyloid Inhibition | 2-Arylbenzoxazoles | Acted as potent and highly selective TTR amyloidogenesis inhibitors. nih.gov |
| Antioxidant | Phenolic 2-phenylbenzo[d]oxazole derivatives | Demonstrated DPPH radical scavenging activity. mdpi.com |
Derivatives, Analogs, and Scaffold Hopping Strategies
Design and Synthesis of Novel Benzo[d]oxazole Derivatives with Enhanced Potency or Selectivity
The synthesis of novel benzo[d]oxazole derivatives is a cornerstone of efforts to enhance their biological activity. A primary and traditional method involves the condensation and cyclization of 2-aminophenols with various precursors like aldehydes, carboxylic acids, or ketones under different catalytic conditions. nih.govnih.gov Modern synthetic strategies employ a range of catalysts, including metal catalysts, nanocatalysts, and ionic liquids, often under greener conditions such as solvent-free sonication, to improve yields and reduce reaction times. nih.govnih.gov
The design of these novel derivatives is often guided by a desire to improve potency against a specific biological target or to enhance selectivity, thereby reducing off-target effects. This is achieved by introducing various substituents onto the benzoxazole (B165842) core. For instance, a cross-hybridization approach has been used to design new VEGFR-2 inhibitors for cancer therapy, combining different pharmacophoric elements known to interact with the target's active site. nih.gov Similarly, new derivatives have been synthesized as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6. jocpr.com The benzoxazole nucleus has also been established as a key pharmacophore for melatoninergic ligands, with novel derivatives showing higher receptor affinities than melatonin (B1676174) itself. nih.gov
The strategic placement of electron-withdrawing or electron-donating groups can significantly influence the antimicrobial activity of benzoxazole derivatives. nih.govresearchgate.net For example, the introduction of a thiophene (B33073) substituent was found to improve antibacterial activity against E. coli, while electron-withdrawing groups enhanced activity against other bacterial and fungal strains. nih.govresearchgate.net
| Reactants | Catalyst/Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| 2-Aminophenol (B121084) and Aldehydes | Brønsted acidic ionic liquid gel, 130°C | 2-Substituted Benzoxazoles | High yield, reusable green catalyst | acs.org |
| 2-Aminophenol and Aldehydes | Imidazolium (B1220033) chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles (LAIL@MNP), solvent-free sonication | 2-Substituted Benzoxazoles | Green method, fast reaction (30 min), high yields | nih.gov |
| ortho-Substituted Anilines and Functionalized Orthoesters | General method | Benzoxazole, Benzothiazole (B30560), and Benzimidazole (B57391) derivatives | Efficient, allows for multifunctional sites | organic-chemistry.org |
| Tertiary Amides and 2-Aminophenols | Tf₂O and 2-Fluoropyridine (B1216828) | 2-Substituted Benzoxazoles | Mild and effective, versatile | nih.gov |
| 2-Aminophenol and 4-Benzyloxy Benzaldehyde | Ethanol reflux, then lead tetra acetate | 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole | Oxidative cyclization | ijpbs.com |
| Derivative Class | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Ureido)benzoxazole derivatives (e.g., 5e) | TNF-α and IL-6 inhibition | Potent anti-inflammatory activity, comparable to dexamethasone (B1670325) at 10 μM. | jocpr.com |
| Benzoxazole derivatives with terminal 2-methoxy phenyl moiety (14a) | Antiproliferative (VEGFR-2 inhibitor) | Improved inhibitory activity against HepG2 and MCF-7 cancer cell lines. | nih.gov |
| Benzoxazole derivative (Compound 28) | Melatoninergic ligands | Exhibited better MT₁ and MT₂ receptor affinities than melatonin. | nih.gov |
| Benzoxazole with thiophene substituent (Compound 24) | Antibacterial (E. coli) | Substitution with a five-member cyclic aldehyde improved antibacterial activity. | nih.gov |
| 2-(2-Arylphenyl)benzoxazoles | COX-2 Inhibition | Selective inhibition of COX-2 with in vivo anti-inflammatory potency comparable to or better than clinical NSAIDs. | acs.org |
Isosteric Replacements of the Benzo[d]oxazole Scaffold (e.g., Benzothiazoles, Benzimidazoles, Benzisoxazoles) and their Comparative Biological Activities
Isosteric replacement, a key strategy in medicinal chemistry, involves substituting one atom or group with another that has similar physical or chemical properties, often to improve a molecule's pharmacokinetic or pharmacodynamic profile. youtube.com Scaffold hopping is a more advanced form of this, where a core molecular structure is replaced by a chemically different one that preserves the essential interactions with the biological target.
The benzoxazole scaffold is frequently part of such investigations, with benzothiazoles and benzimidazoles being its most common isosteres. tandfonline.comnih.gov These three scaffolds share a similar bicyclic ring structure, differing only in the heteroatom at position 1 (oxygen, sulfur, or nitrogen, respectively). tandfonline.com This structural similarity often translates to a comparable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. tandfonline.commdpi.comresearchgate.net
A practical application of this strategy was demonstrated in a lead optimization program for anticancer agents. Researchers replaced a benzothiazole scaffold with benzoxazole and benzimidazole moieties. The resulting analogs retained their antiproliferative activity but showed improved solubility, a critical factor for drug development. nih.govmdpi.com In another example, a scaffold hopping approach was used to discover a novel benzoxazole-based inhibitor of Pks13, an essential enzyme in Mycobacterium tuberculosis. The benzoxazole scaffold replaced a benzofuran (B130515) core that was associated with cardiotoxicity, demonstrating how this strategy can lead to safer drug candidates. nih.gov
Benzisoxazole, another structural analog, is also considered a privileged scaffold in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and antipsychotic effects. nih.govrsc.org
| Scaffold | Core Structure | Reported Biological Activities | Reference |
|---|---|---|---|
| Benzoxazole | Benzene (B151609) fused to an oxazole (B20620) ring | Anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, herbicidal, insecticidal | nih.govnih.govnih.govmdpi.com |
| Benzothiazole | Benzene fused to a thiazole (B1198619) ring | Anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, herbicidal, insecticidal | tandfonline.comnih.govmdpi.comnih.gov |
| Benzimidazole | Benzene fused to an imidazole (B134444) ring | Anticancer, anti-inflammatory, antiviral, DNA topoisomerase inhibition | acs.orgnih.govmdpi.comesisresearch.org |
| Benzisoxazole | Benzene fused to an isoxazole (B147169) ring | Antimicrobial, anticancer, anti-inflammatory, antipsychotic, anticonvulsant | nih.govrsc.org |
Exploration of Hybrid Molecules Incorporating the Benzo[d]oxazole Moiety with Other Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with enhanced affinity, improved efficacy, a better safety profile, or a dual mechanism of action. The benzoxazole moiety is an attractive component for such hybrids due to its broad biological activity and versatile synthetic chemistry.
Several studies have successfully developed hybrid molecules featuring the benzoxazole scaffold.
Benzoxazole-Triazole Hybrids : In one approach, benzoxazole and triazole moieties were combined into a single scaffold. The resulting benzoxazole-linked triazoles were synthesized through a one-pot sequential alkynylation and cycloaddition reaction and showed potent activity against Gram-negative bacteria and various cancer cell lines. acs.org
Benzoxazole-Quinoline Hybrids : A molecular hybrid strategy was used to link a benzo[d]oxazol-2(3H)-one scaffold with a 4-ethoxy-7-substituted-quinoline core. nih.gov These hybrids were designed and studied as potent inhibitors of c-Met kinase, a key target in cancer therapy. nih.gov
Benzoxazole-Benzimidazole Hybrids : A hybrid molecule was synthesized by chemically linking 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole. This compound, along with its derivatives, was evaluated for antimicrobial activity, with some showing significant potency. nih.gov
Benzoxazole-Thiadiazole Hybrids : A series of derivatives based on a benzo[d]oxazole-thiadiazole framework were synthesized and shown to have neuroprotective effects in cellular models of Alzheimer's disease. nih.govnih.gov
Benzoxazole-Triazinoindole Hybrids : Researchers have synthesized hybrids containing both triazinoindole and benzoxazole moieties. These compounds were evaluated as potent inhibitors of the urease enzyme. nih.gov
These examples underscore the utility of the benzoxazole scaffold as a building block for creating novel hybrid molecules with tailored biological activities.
| Hybrid Structure | Combined Pharmacophores | Target/Biological Activity | Reference |
|---|---|---|---|
| Benzoxazole-Triazole | Benzoxazole and 1,2,3-Triazole | Anticancer and Antibacterial | acs.org |
| Benzo[d]oxazol-2(3H)-one-Quinoline | Benzoxazolone and Quinolone | c-Met Kinase Inhibition | nih.gov |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | Benzoxazole and Benzimidazole | Antimicrobial | nih.gov |
| Benzoxazole-Thiadiazole | Benzoxazole and Thiadiazole | Neuroprotective (Alzheimer's Disease) | nih.govnih.gov |
| Triazinoindole-Benzoxazole | Triazinoindole and Benzoxazole | Urease Inhibition | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Isopropoxy-2-methylbenzo[d]oxazole |
| 2-(chloromethyl)-1H-benzo[d]imidazole |
| Benzo[d]oxazole-2-thiol |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole |
| 2-[4-(Benzyloxy)phenyl]-1,3-benzoxazole |
| Benzothiazole |
| Benzimidazole |
| Benzisoxazole |
| Benzofuran |
| 2-(2-Arylphenyl)benzoxazoles |
| Triazinoindole |
| 1,2,3-Triazole |
| Quinolone |
| Benzo[d]oxazol-2(3H)-one |
| 4-ethoxy-7-substituted-quinoline |
| Thiadiazole |
| Dexamethasone |
| Melatonin |
Future Directions and Research Perspectives for 6 Isopropoxy 2 Methylbenzo D Oxazole
Development of Highly Selective and Potent Benzo[d]oxazole-based Molecular Probes
A critical step in understanding the biological role of a compound is the development of molecular probes to visualize and track its interactions within a cellular environment. Future research should focus on designing and synthesizing fluorescent probes based on the 6-Isopropoxy-2-methylbenzo[d]oxazole scaffold. The design of such probes often involves incorporating a fluorophore and a recognition site for a specific analyte or biological target.
For instance, a novel fluorescent probe based on a related benzo[d]thiazole structure was developed to selectively detect cysteine (Cys), a crucial amino acid, with a remarkable 4725-fold fluorescence enhancement and a low detection limit of 32.6 nM. researchgate.net This probe was successfully used for imaging Cys in HepG2 cells and zebrafish. researchgate.net Applying similar principles, the this compound core could be modified to create probes for specific enzymes, receptors, or biomarkers. The goal would be to develop tools with high sensitivity, selectivity, and photostability, featuring desirable optical properties like a large Stokes shift to minimize self-quenching and improve signal-to-noise ratios. researchgate.net These probes would be invaluable for studying disease mechanisms and for high-throughput screening of new drug candidates.
Application of Advanced Synthetic Technologies for Complex and Diverse Analogs
To fully explore the structure-activity relationships (SAR) of this compound, the generation of a diverse library of analogs is essential. Traditional synthetic methods can be time-consuming and limited in scope. The application of advanced synthetic technologies offers a path to more efficient and versatile synthesis.
Modern, eco-friendly methods are being increasingly adopted for the synthesis of benzoxazole (B165842) derivatives. researchgate.net These include:
Microwave-assisted synthesis: This technique can significantly accelerate reaction times, often leading to higher yields and purer products. It has been successfully used for synthesizing 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com
Ultrasound irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields, as demonstrated in the one-pot synthesis of 2-arylbenzoxazoles. ijpsonline.com
Flow synthesis: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. This method was used to react benzo[d]oxazole-thiol with benzhydryl bromide. ijpsonline.com
Novel Catalytic Systems: The use of catalysts like copper, silver triflate, and Fe3O4 magnetic nanoparticles can facilitate reactions under milder, more environmentally friendly conditions. ijpsonline.com
A recently reported method for synthesizing benzo[d]oxazoles involves an N-deprotonation–O-SNAr cyclization sequence from anilide precursors, which provides high yields and can be adapted for various substituted analogs. semanticscholar.org Employing these advanced technologies would enable the rapid and efficient production of a wide range of derivatives of this compound, facilitating comprehensive biological evaluation.
Integration of Multi-Omics Data in Elucidating Novel Biological Targets
While a compound may show promising activity, its precise mechanism of action and biological targets often remain unknown. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to uncover these details. nih.gov This strategy is increasingly used in fields like cancer research to identify new biomarkers and therapeutic targets. nih.govnih.gov
For this compound or its most active analogs, a multi-omics approach could be implemented. By treating cell lines or model organisms with the compound, researchers can quantify subsequent changes across thousands of genes, proteins, and metabolites. nih.gov Statistical and machine learning techniques can then be applied to this vast dataset to build integrated signaling networks. nih.govnih.gov This can reveal which biological pathways are most significantly perturbed by the compound, thereby identifying its primary targets and downstream effects. This approach could uncover entirely new applications for this class of molecules and provide a systems-level understanding of their interplay with cellular machinery, moving beyond a one-drug, one-target paradigm.
Exploration of New Therapeutic Areas and Biological Pathways for Benzo[d]oxazole Derivatives
The benzoxazole scaffold is a versatile pharmacophore, with derivatives showing efficacy in a multitude of therapeutic areas. wisdomlib.orgtandfonline.com This suggests that analogs of this compound could have potential against a wide range of diseases. Future research should systematically screen these compounds in diverse biological assays.
Key therapeutic areas where benzoxazole derivatives have shown promise include:
Neurodegenerative Diseases: A series of novel benzo[d]oxazole derivatives demonstrated neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, a model for Alzheimer's disease. nih.govnih.gov One compound, 5c, was found to act via the Akt/GSK-3β/NF-κB signaling pathway, reducing tau hyperphosphorylation and apoptosis. nih.govnih.gov
Cancer: Benzoxazole derivatives have been developed as potent anticancer agents. One study identified compounds that act as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, with compound 12l showing an IC50 of 97.38 nM against the enzyme. nih.gov Other derivatives have shown potent activity against various cancer cell lines, including non-small cell lung cancer. researchgate.net
Infectious Diseases: The benzoxazole core is present in compounds with significant antibacterial and antifungal activity. researchgate.net One derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net
Monoamine Oxidase (MAO) Inhibition: Thirteen 2-methylbenzo[d]oxazole derivatives were identified as potent inhibitors of human MAO-A and MAO-B, enzymes relevant to depression and Parkinson's disease. Compounds 1d and 2e were exceptionally potent MAO-B inhibitors, with IC50 values of 0.0023 µM and 0.0033 µM, respectively. researchgate.net
This body of research strongly supports the exploration of this compound analogs in these and other disease areas.
Table 1: Selected Research Findings for Benzo[d]oxazole Derivatives
| Compound Class/Name | Biological Target/Model | Key Finding | Reference |
|---|---|---|---|
| Substituted benzo[d]oxazole (5c) | β-amyloid-induced PC12 cells | Neuroprotective via Akt/GSK-3β/NF-κB pathway | nih.govnih.gov |
| Benzoxazole derivative (12l) | VEGFR-2 | Potent enzyme inhibition (IC50 = 97.38 nM) | nih.gov |
| Benzoxazole derivative (12l) | HepG2 & MCF-7 cancer cells | Antiproliferative activity (IC50 = 10.50 & 15.21 µM) | nih.gov |
| Benzoxazole derivative (47) | P. aeruginosa | Antibacterial activity (MIC = 0.25 μg/mL) | researchgate.net |
| 2-methylbenzo[d]oxazole (1d) | Human MAO-B | Potent enzyme inhibition (IC50 = 0.0023 µM) | researchgate.net |
| 2-methylbenzo[d]oxazole (2e) | Human MAO-A | Potent enzyme inhibition (IC50 = 0.592 µM) | researchgate.net |
Rational Drug Design Approaches Leveraging SAR and Computational Insights
Future development of this compound analogs should be guided by rational drug design principles to maximize potency and selectivity while minimizing off-target effects. This involves a synergistic cycle of synthesis, biological testing, and computational modeling to build a robust Structure-Activity Relationship (SAR) model. nih.govmdpi.com
SAR studies on related scaffolds provide a template for this work. For example, in a series of 1,4-benzoxazine anticancer agents, it was found that the inclusion of hydroxyl groups on the aromatic rings and a para-amino group on a third aryl substituent significantly enhanced potency. mdpi.com Similarly, for MAO-B inhibitors, a p-fluorophenyl group was identified as a key feature for high activity. researchgate.net
Computational insights, such as those from Density Functional Theory (DFT) and molecular docking, can rationalize these experimental findings and predict the activity of novel, unsynthesized compounds. mdpi.com By modeling how different substituents on the this compound core affect its electronic properties and binding affinity to a target protein, researchers can prioritize the synthesis of the most promising candidates. nih.govmdpi.com This data-driven approach accelerates the discovery process, saving time and resources on the path toward developing optimized, lead candidates for further preclinical investigation.
Q & A
Basic: What are the common synthetic routes for preparing 6-Isopropoxy-2-methylbenzo[d]oxazole?
Answer:
The synthesis of benzo[d]oxazole derivatives typically involves condensation reactions between aldehydes and 2-aminophenol derivatives. For example, van Leusen’s oxazole synthesis is a widely used method, where aromatic aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux with potassium carbonate as a base . For this compound, modifications may include substituting the aldehyde precursor with isopropoxy-containing intermediates and optimizing reaction conditions (e.g., temperature, solvent ratios) to enhance regioselectivity. Post-synthesis purification often employs extraction with methyl tert-butyl ether and drying over anhydrous sodium sulfate .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- 1H/13C NMR Spectroscopy : To identify proton environments and confirm substituent positions (e.g., isopropoxy and methyl groups). For example, distinct singlet resonances for methyl groups and splitting patterns for isopropoxy protons are diagnostic .
- X-ray Crystallography : Resolves crystal packing and confirms bond lengths/angles, particularly for verifying halogen bonding or π-stacking interactions in supramolecular assemblies .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, ensuring purity.
Advanced: How can thermodynamic parameters (ΔH°, ΔG°, ΔS°) guide the stability analysis of this compound derivatives?
Answer:
Thermodynamic studies using isothermal titration calorimetry (ITC) or computational methods (e.g., DFT) quantify stability trends. For example, platinum(II) complexes with benzoxazole ligands showed ΔG° values correlating with isomer stability, where lower ΔG° indicates a more thermodynamically favored product . For this compound, such analysis could predict reactivity in catalytic systems or ligand-exchange reactions.
Advanced: How do molecular electrostatic potential (MEP) calculations inform halogen bonding proclivity in oxazole derivatives?
Answer:
MEP maps identify electron-rich regions (negative potentials) as halogen bond acceptors. In oxazoles, the nitrogen atom typically exhibits a more negative MEP (−140 kJ mol⁻¹ e⁻¹) than oxygen, making it a stronger acceptor. For this compound, MEP-guided design can prioritize modifications (e.g., electron-withdrawing groups) to enhance halogen bonding with perfluorinated iodobenzenes, as seen in cocrystals with I⋯N interactions and 16% relative shortening of bond lengths .
Advanced: What methodologies are used to study the photophysical interactions of this compound with metal nanoparticles?
Answer:
Time-resolved fluorescence spectroscopy and surface-enhanced Raman scattering (SERS) are employed to probe interactions with silver nanoparticles. Theoretical methods like TD-DFT model electronic transitions, while experimental UV-Vis and fluorescence quenching assays quantify binding constants. For example, oxazole derivatives with extended conjugation exhibit redshifted emission when adsorbed onto nanoparticles, indicating charge-transfer interactions .
Basic: How does the isopropoxy group influence the reactivity of benzo[d]oxazole in substitution reactions?
Answer:
The isopropoxy group acts as an electron-donating substituent, activating the oxazole ring toward electrophilic aromatic substitution at the para position. Steric hindrance from the isopropyl moiety may direct reactions to less hindered sites. Methodologically, kinetic studies (e.g., monitoring reaction rates via HPLC) and Hammett plots can quantify substituent effects .
Advanced: How can fragment splicing strategies optimize this compound derivatives for biological targets like VEGFR-2?
Answer:
Fragment splicing combines pharmacophoric motifs from known inhibitors (e.g., thiazolidine-2,4-dione or quinoline cores) with the oxazole scaffold. Computational docking (AutoDock, Schrödinger) identifies binding poses, while SAR studies assess substituent effects on potency. For example, introducing sulfonamide or carboxamide groups at the 2-methyl position enhanced VEGFR-2 inhibition in related benzo[d]oxazole derivatives .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Segregate halogenated waste and consult hazardous waste guidelines (e.g., EPA or institutional protocols) .
Advanced: What role does this compound play in electrochemical phosphorylation reactions?
Answer:
Under silver-catalyzed electrochemical conditions, the oxazole nitrogen acts as a directing group for C–H phosphonation. Cyclic voltammetry (CV) monitors redox behavior, while in situ NMR tracks reaction progress. This method avoids ring-opening side reactions, yielding phosphorylated derivatives with >80% efficiency in some azole systems .
Advanced: How can DFT studies resolve contradictions in experimental data for oxazole-based supramolecular assemblies?
Answer:
Discrepancies in stability or reactivity (e.g., unexpected isomer ratios) are modeled using DFT to compare transition states and Gibbs free energies. For example, energy barriers for isomer interconversion in platinum complexes were resolved by matching computed ΔG° values with experimental HPLC yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
